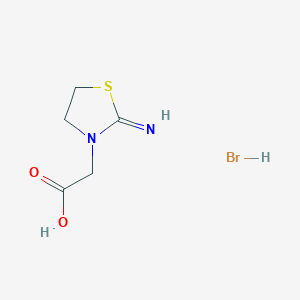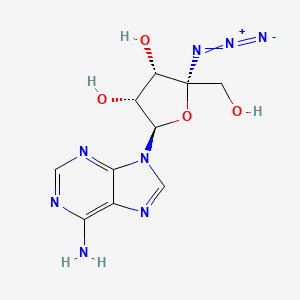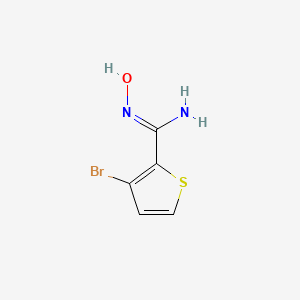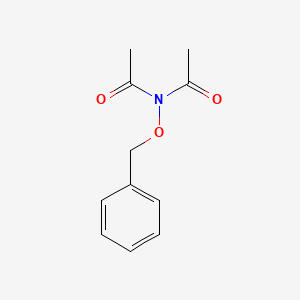
(2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide
Descripción general
Descripción
(2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide: is a chemical compound with the molecular formula C5H9BrN2O2S and a molecular weight of 241.11 g/mol . This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the thiazolidine ring imparts unique chemical and biological properties to the compound.
Mecanismo De Acción
Target of Action
Thiazolidine derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit diverse therapeutic and pharmaceutical activity . They are often used in probe design to study various biological targets .
Mode of Action
Thiazolidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives have been reported to influence a variety of biological processes, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have been reported to exhibit a variety of biological responses, making them a highly prized moiety .
Action Environment
It is known that the synthesis and activity of thiazolidine derivatives can be influenced by various factors, including the use of different catalysts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide typically involves the reaction of activated aziridines with substituted isothiocyanates in the presence of a Lewis acid catalyst . The reaction is carried out under controlled conditions to ensure regio- and stereoselectivity. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield, purity, and cost-effectiveness. Cold-chain transportation is often required to maintain the stability of the compound during storage and shipment .
Análisis De Reacciones Químicas
Types of Reactions: (2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
Chemistry: (2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents .
Medicine: Due to its biological activities, this compound is investigated for potential use in treating infections, cancer, and inflammatory diseases .
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Comparación Con Compuestos Similares
Thiazolidine-2,4-dione: Another thiazolidine derivative with antidiabetic properties.
Thiazolidine-4-carboxylic acid: Known for its use in peptide synthesis.
2-Iminothiazolidine: A related compound with similar structural features.
Uniqueness: (2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Its diverse biological activities and potential therapeutic applications set it apart from other thiazolidine derivatives .
Propiedades
IUPAC Name |
2-(2-imino-1,3-thiazolidin-3-yl)acetic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.BrH/c6-5-7(1-2-10-5)3-4(8)9;/h6H,1-3H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHPONIKLAQVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N)N1CC(=O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479192-80-8 | |
| Record name | 3-Thiazolidineacetic acid, 2-imino-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479192-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Aminobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3268332.png)



![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3268366.png)

![D-[1,3-13C2]Glucose](/img/structure/B3268384.png)
![Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B3268397.png)





